molecular formula C14H20N2S B439350 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 329222-98-2

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No. B439350
CAS RN: 329222-98-2
M. Wt: 248.39g/mol
InChI Key: KWZDWUOSGNGFOU-UHFFFAOYSA-N
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Description

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C14H20N2S and its molecular weight is 248.39g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Derivatives : This compound reacts with substituted benzylidenemalononitriles to form 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives as mixtures of (E,Z)-isomers. This reaction pathway is significant for synthesizing pyrimidine derivatives, which have various applications (Youssef, 2009).

  • Synthesis Techniques : A study demonstrates the synthesis of 2-amino-1-benzothiophenes, which are key intermediates in producing selective estrogen receptor modulators like Raloxifene and its analogs (Petrov, Popova, Androsov, 2015).

  • Microwave Irradiation Synthesis : The compound has been synthesized under microwave irradiation, providing a more efficient method compared to traditional synthesis techniques. This advancement is crucial for scaling up the production of derivatives for various applications (Tu, Gao, Guo, Shi, Lu, 2002).

  • Antimicrobial Activity : Some derivatives synthesized from this compound have demonstrated promising antibacterial and antifungal activities, which could have implications for developing new antimicrobial agents (Khan, Asiri, Khan, Khan, Zayed, 2013).

  • Pharmacological Evaluation : Various thiophene derivatives synthesized from this compound were evaluated for their pharmacological activities, showing potential as antiarrhythmic, serotonin antagonists, and anti-anxiety agents (Amr, Sherif, Assy, Al-Omar, Ragab, 2010).

  • Synthesis of Novel Schiff Bases : Thiophene-3-carbonitrile-containing Schiff bases synthesized from this compound showed enhanced antibacterial activities compared to standard drugs, indicating potential for medical applications (Khan et al., 2013).

  • Antioxidant Activity : A study on the synthesis of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and their derivatives revealed significant antioxidant activity, making them candidates for further pharmacological studies (Aghekyan, Mkryan, Panosyan, Buniatyan, Muradyan, 2020).

properties

IUPAC Name

2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-4-14(2,3)9-5-6-10-11(8-15)13(16)17-12(10)7-9/h9H,4-7,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZDWUOSGNGFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132991
Record name 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

CAS RN

329222-98-2
Record name 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

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